![molecular formula C19H22BFO3 B2402312 2-(2-[(4-氟苯基)甲氧基]苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷 CAS No. 2246638-38-8](/img/structure/B2402312.png)
2-(2-[(4-氟苯基)甲氧基]苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a specialized organoboron compound known for its unique chemical properties and applications in various fields of science and industry. This compound features a boron atom bonded to a dioxaborolane ring, which is substituted with a fluorophenyl group and a methoxyphenyl group.
科学研究应用
Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.
Biology: It serves as a reagent in biochemical assays and studies involving boronic acid derivatives.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
作用机制
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is a type of organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of many complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action can be influenced by the presence of other functional groups in the reaction environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid derivative with an appropriate phenol derivative under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with advanced temperature and pressure control systems. The process involves continuous monitoring and optimization to ensure high yield and purity. The use of automated systems and real-time analytics helps in maintaining consistent quality and reducing production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of the boron atom.
Substitution: Substitution reactions are common, where different functional groups can replace the existing groups on the dioxaborolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of boronic acids and esters.
Reduction: Production of boron hydrides and boron clusters.
Substitution: Generation of various substituted dioxaborolanes and related compounds.
相似化合物的比较
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds.
属性
IUPAC Name |
2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-7-5-6-8-17(16)22-13-14-9-11-15(21)12-10-14/h5-12H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIOTITXJYRSSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-bromophenyl)ethyl]ethanesulfonamide](/img/structure/B2402229.png)
![6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/new.no-structure.jpg)
![3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2402232.png)
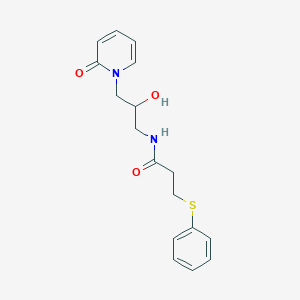

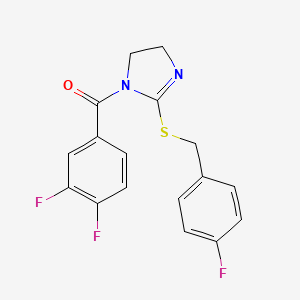
![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2402238.png)
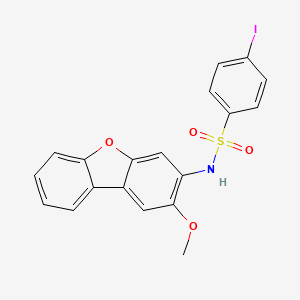
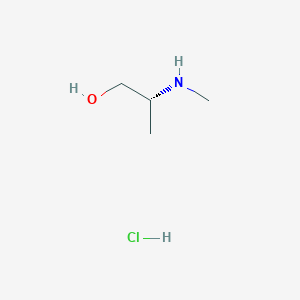
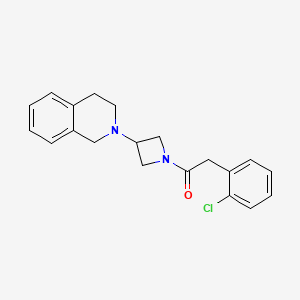

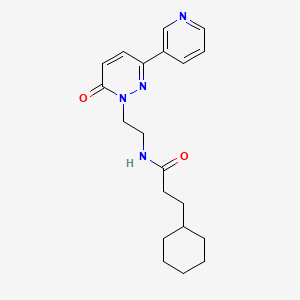

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402252.png)
